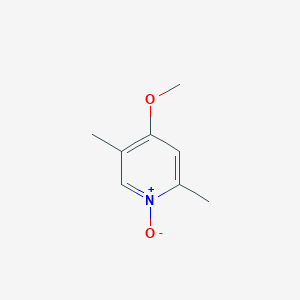

4-Methoxy-2,5-dimethylpyridine 1-oxide

Katalognummer B8339733

Molekulargewicht: 153.18 g/mol

InChI-Schlüssel: CCIQWCWHFYTLPA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04981861

Procedure details

12.2 g of sodium were dissolved 2 1 of methanol under argon, whereupon 60 g of 2,5-dimethyl-4-nitropyridine 1-oxide were added portionwise and the solution was left to boil under reflux overnight. The pH was adjusted to 7 with 5N hydrogen chloride in ethyl acetate while cooling and the mixture was evaporated in vacuo. The residue was taken up in 1 1 of methylene chloride, the solution was filtered through silica gel, which was rinsed with 0.4 1 of methylene chloride, and the combined filtrates were evaporated in vacuo The residue crystallized from methylene chloride/petroleum ether and there was obtained 4-methoxy-2,5-dimethylpyridine 1-oxide of melting point 99-101° .

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH3:2][OH:3].[CH3:4][C:5]1[CH:10]=[C:9]([N+]([O-])=O)[C:8]([CH3:14])=[CH:7][N+:6]=1[O-:15].Cl>C(OCC)(=O)C>[CH3:2][O:3][C:9]1[C:8]([CH3:14])=[CH:7][N+:6]([O-:15])=[C:5]([CH3:4])[CH:10]=1 |^1:0|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=[N+](C=C(C(=C1)[N+](=O)[O-])C)[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

the solution was left

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the mixture was evaporated in vacuo

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered through silica gel, which

|

WASH

|

Type

|

WASH

|

|

Details

|

was rinsed with 0.4 1 of methylene chloride

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined filtrates were evaporated in vacuo The residue

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

crystallized from methylene chloride/petroleum ether

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=CC(=[N+](C=C1C)[O-])C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |